3,3-Dimethyl-2-(prop-2-enoxymethyl)butanoic acid
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Overview
Description
3,3-Dimethyl-2-(prop-2-enoxymethyl)butanoic acid is an organic compound with the molecular formula C10H18O3 It is a derivative of butanoic acid, characterized by the presence of a prop-2-enoxymethyl group and two methyl groups at the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-(prop-2-enoxymethyl)butanoic acid typically involves the reaction of 3,3-dimethylbutanoic acid with prop-2-en-1-ol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3,3-Dimethylbutanoic acid+Prop-2-en-1-ol→3,3-Dimethyl-2-(prop-2-enoxymethyl)butanoic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-(prop-2-enoxymethyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The prop-2-enoxymethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3,3-Dimethyl-2-(prop-2-enoxymethyl)butanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-(prop-2-enoxymethyl)butanoic acid involves its interaction with specific molecular targets and pathways. The prop-2-enoxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylbutanoic acid: Lacks the prop-2-enoxymethyl group, making it less reactive in certain chemical reactions.
Prop-2-en-1-ol: A simpler alcohol that can be used as a precursor in the synthesis of 3,3-Dimethyl-2-(prop-2-enoxymethyl)butanoic acid.
2-(Prop-2-enoxymethyl)butanoic acid: Similar structure but without the two methyl groups at the third carbon atom.
Uniqueness
This compound is unique due to the presence of both the prop-2-enoxymethyl group and the two methyl groups at the third carbon atom. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3,3-dimethyl-2-(prop-2-enoxymethyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-5-6-13-7-8(9(11)12)10(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAGMTOXDCZDPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(COCC=C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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